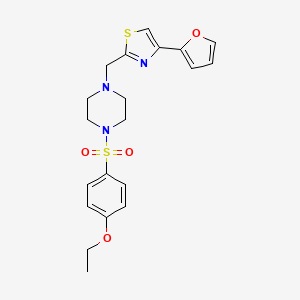

![molecular formula C17H17N5O2 B2826446 (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034481-75-7](/img/structure/B2826446.png)

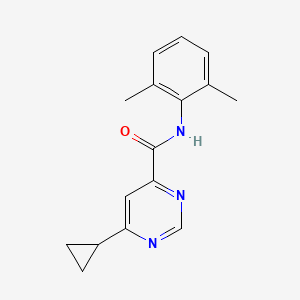

(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

A series of new (3- (1H-benzo [d]imidazol-2-yl))/ (3- (3H-imidazo [4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various methods such as UV-visible spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Antiproliferative Activity and Tubulin Polymerization Inhibition

Research by Mullagiri et al. (2018) on benzimidazole and imidazole derivatives demonstrated considerable cytotoxicity against various human cancer cell lines, including prostate, lung, cervical, and breast cancer cells. These compounds were found to inhibit tubulin polymerization effectively, suggesting potential applications in developing anticancer agents (Mullagiri et al., 2018).

Synthesis Methods for Heterocyclic Compounds

Lifshits et al. (2015) developed new synthesis methods for heterocyclic compounds, highlighting techniques that could potentially apply to creating complex molecules like "(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone." These methods emphasize efficiency and practicality in constructing bicyclic structures, which are common in pharmaceuticals (Lifshits et al., 2015).

Antioxidant and Antimicrobial Activities

Bassyouni et al. (2012) synthesized and evaluated a new series of benzimidazole derivatives for their antioxidant and antimicrobial activities. This research illustrates the potential of benzimidazole-based compounds in developing treatments for oxidative stress-related diseases and infections (Bassyouni et al., 2012).

Sodium Channel Blocker and Anticonvulsant Agents

Research by Malik and Khan (2014) on triazine and isoxazol derivatives as sodium channel blockers and anticonvulsant agents demonstrates the potential therapeutic applications of structurally similar compounds in neurological disorders (Malik & Khan, 2014).

Novel Antiviral Agents

Galal et al. (2010) explored benzofuran-transition metal complexes for their HIV inhibitory activity, suggesting a possible research avenue for exploring the antiviral potential of related benzimidazole derivatives (Galal et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3H-benzimidazol-5-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-11-2-5-16(21-20-11)24-13-6-7-22(9-13)17(23)12-3-4-14-15(8-12)19-10-18-14/h2-5,8,10,13H,6-7,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHHVHXNQDNCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2826368.png)

![2-[(4-phenylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2826380.png)

![3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826381.png)

![2-Methyl-2-[[2-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2826383.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826384.png)